molecular formula C19H19ClN4O B6492082 N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326918-96-0

N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492082
CAS No.: 1326918-96-0
M. Wt: 354.8 g/mol
InChI Key: PBSQKEAFVNOOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS# 1326918-96-0) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, with a molecular formula of C19H19ClN4O and a molecular weight of 354.84 g/mol . This compound is a subject of interest in pharmacological research, particularly as a potent and selective inhibitor of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that acts as a master regulator of drug metabolism and elimination, primarily by controlling the expression of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for metabolizing over 50% of clinically used drugs . The activation of PXR by various xenobiotics can lead to adverse drug-drug interactions and treatment failure, highlighting the therapeutic value of PXR inhibitors. This compound serves as a valuable research tool for studying PXR's role in drug metabolism, pharmacokinetics, and in diseases where PXR is implicated, such as certain cancers and inflammatory conditions . Its mechanism of action involves high-affinity binding to the PXR ligand-binding domain, functioning as an inverse agonist and antagonist to suppress PXR-mediated transcription, with studies showing potent activity in the low nanomolar range . Researchers can utilize this compound for in vitro and in vivo studies aimed at mitigating unwanted PXR activation, investigating the receptor's biology, and exploring its potential as a co-therapy target. The product is supplied for non-human research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-2-14-5-9-17(10-6-14)24-13-18(22-23-24)19(25)21-12-11-15-3-7-16(20)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSQKEAFVNOOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula: C19H19ClN4O
  • Molecular Weight: 354.8 g/mol
  • CAS Number: 1326918-96-0

Synthesis and Structure

The synthesis of this compound involves the coupling of 1,2,3-triazole derivatives with various phenyl groups. The triazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The specific substitution patterns on the triazole ring can significantly influence the compound's biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundCell Line TestedIC50 (μM)
Compound AMCF-7 (Breast Cancer)1.1
Compound BHCT-116 (Colon Cancer)2.6
Compound CHepG2 (Liver Cancer)1.4

These compounds exhibited significant antiproliferative activity compared to standard drugs like doxorubicin and 5-fluorouracil, which suggests that triazole derivatives could serve as effective alternatives in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that many triazole derivatives possess broad-spectrum antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 μg/mL
S. aureus12 μg/mL

These findings support the notion that triazole-containing compounds could be developed into effective antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • AChE Inhibition: Some related compounds have demonstrated acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Enzyme Interaction: Molecular docking studies suggest that these compounds can bind effectively to enzyme active sites, facilitating their biological effects through competitive inhibition .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving various synthesized triazole derivatives, one compound showed an IC50 value of 0.23 μM against AChE compared to donepezil's IC50 of 0.12 μM. This indicates a strong potential for these compounds in treating Alzheimer's disease while also exhibiting anticancer properties .

Case Study 2: Antimicrobial Screening

A series of triazole derivatives were screened against common pathogens. The most potent derivative exhibited MIC values comparable to existing antibiotics, suggesting that modifications in the triazole structure can enhance antimicrobial efficacy .

Scientific Research Applications

The compound N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that triazole derivatives could effectively target specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, showing promising results. The mechanism of action is believed to involve disruption of microbial cell membrane integrity or interference with essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Studies have suggested that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production . This application is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. Further analysis revealed that the compound induced apoptosis through mitochondrial pathway activation .

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results showed that the compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and physicochemical parameters between the target compound and its analogs:

Compound Name / ID Substituents (Triazole Position 1 / Amide Side Chain) Molecular Formula Molecular Weight logP Key Modifications
Target Compound 4-ethylphenyl / 2-(4-chlorophenyl)ethyl C23H20ClN5O 417.9 ~3.6* Ethylphenyl enhances lipophilicity
L806-0036 4-methylphenyl / 2-(4-chlorophenyl)ethyl C23H20ClN5O 417.9 3.64 Methyl vs. ethyl on phenyl
ZIPSEY (CSD refcode) 4-chlorophenyl / (S)-1-hydroxy-3-phenylpropan-2-yl C19H18ClN4O2 381.8 N/A Hydroxypropan-2-yl improves solubility
Compound III (LOHWIP) 8-(trifluoromethyl)quinolin-4-yl / morpholino C18H17F3N6O2 418.4 N/A Trifluoromethyl enhances activity
951611-93-1 3-chlorophenyl / 2-methoxyethyl C12H13ClN4O2 280.7 N/A Smaller size, lower molecular weight
N-(4-Ethoxyphenyl)-... () 2-methoxyphenyl / 4-ethoxyphenyl C19H20N4O3 352.4 N/A Ethoxy groups alter electronic effects

*Estimated based on structural similarity to L806-0036 .

Key Observations:
  • Bioisosteric Replacements : Compounds like ZIPSEY replace the chlorophenyl-ethyl chain with polar hydroxypropan-2-yl, balancing lipophilicity and solubility .
  • Electron-Withdrawing Groups : The trifluoromethyl group in LOHWIP (Compound III) enhances antitumor activity by influencing target binding .
Antitumor Activity:
  • Trifluoromethyl Derivatives : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (GP = 68.09% against NCI-H522 cells) demonstrate high growth inhibition, attributed to the electron-withdrawing CF3 group enhancing target affinity .
  • Pyridinyl Substitutions : Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (GP = 70.94%) shows moderate activity, suggesting pyridinyl groups at position 5 may synergize with specific targets .

Physicochemical and Pharmacokinetic Insights

  • In contrast, hydroxyethyl-substituted analogs (e.g., ZIPSEY) may exhibit improved solubility due to hydrogen-bonding capacity .
  • Molecular Weight : At 417.9 g/mol, the target compound approaches the upper limit for optimal bioavailability, whereas smaller analogs (e.g., 280.7 g/mol in ) may have better pharmacokinetic profiles .

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Characterization Methods
Triazole FormationCuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, RT70–85TLC (Rf = 0.3–0.5), FT-IR (triazole C-N stretch: 1600–1650 cm⁻¹)
Carboxamide CouplingEDCI, HOBt, DMF, 24 h, RT60–75¹H NMR (δ 7.2–8.5 ppm for aromatic protons)

Basic: How is the purity and structural integrity of this compound confirmed?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and connectivity. For example, the triazole C-H proton appears as a singlet at δ 8.1–8.3 ppm, while ethylphenyl protons show multiplet splitting at δ 1.2–1.4 ppm (CH₃) and δ 2.6–2.8 ppm (CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈ClN₅O: 368.12 g/mol) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity against cancer cell lines?

Answer:

  • Cell Viability Assays : Use MTT or resazurin assays on panels like MCF-7 (breast) or A549 (lung) cancer cells. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .
  • Mechanistic Studies :
    • Apoptosis : Annexin V/PI staining with flow cytometry.
    • Target Inhibition : Western blotting for kinase targets (e.g., EGFR, AKT) based on structural analogs .
  • Data Validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05). Contradictions in activity across cell lines may reflect variations in membrane permeability or target expression .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-ethylphenyl with 4-methoxyphenyl) to isolate pharmacophores. For example, chlorophenyl groups enhance lipophilicity, while ethyl groups may sterically hinder target binding .
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., uniform cell lines, assay conditions). Discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. PBS) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The triazole ring often forms hydrogen bonds with active-site residues (e.g., ATP-binding pocket of EGFR) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD < 2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at the triazole N2 position) using MOE or Phase .

Basic: What structural features influence the compound’s chemical reactivity and stability?

Answer:

  • Triazole Ring : Electron-deficient nature facilitates nucleophilic substitution at C4.
  • Substituent Effects :
    • 4-Chlorophenethyl Group : Enhances electron-withdrawing properties, stabilizing the carboxamide bond against hydrolysis .
    • 4-Ethylphenyl Group : Increases lipophilicity (logP ~3.5), impacting solubility in aqueous media .

Advanced: How can reaction conditions be optimized for high yield and purity in large-scale synthesis?

Answer:

  • Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) for click chemistry efficiency. Sodium ascorbate concentration (10 mol%) minimizes side reactions .
  • Solvent Optimization : Use mixed solvents (t-BuOH/H₂O) to balance reactivity and solubility.
  • Scale-Up Protocols : Continuous-flow reactors improve heat dissipation and reduce reaction time (2–4 h vs. 24 h batch) .

Advanced: How does the compound’s pharmacokinetic profile compare to analogs with modified substituents?

Answer:

  • ADME Studies :
    • Absorption : Caco-2 cell permeability assays predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s).
    • Metabolism : Microsomal stability assays (human liver microsomes) assess CYP450-mediated degradation. Ethyl groups may reduce metabolic clearance compared to methoxy analogs .
  • In Vivo Half-Life : Rodent studies show t₁/₂ ~6–8 h for chlorophenyl derivatives, vs. ~4 h for fluorophenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.